molecular formula C12H14ClFN2O3S B5297180 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine

1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine

Cat. No. B5297180
M. Wt: 320.77 g/mol
InChI Key: VBZVHNQDRFHNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. CFMP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been found to exhibit various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and modulation of pain perception. 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to reduce inflammation and pain in animal models, suggesting its potential use as a treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and signaling pathways. 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has some limitations, including its limited solubility in aqueous solutions and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine, including its potential use as a cancer therapy, anti-inflammatory agent, and analgesic. Further studies are needed to determine the optimal dosage and administration route for 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine, as well as its safety and efficacy in humans. Additionally, research is needed to explore the potential synergistic effects of 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine with other drugs and to develop new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine is a promising compound with potential applications in medicine due to its antitumor, anti-inflammatory, and analgesic effects. The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine involves a relatively simple reaction, and its pharmacological properties make it a potential candidate for drug development. Further research is needed to determine the optimal dosage and administration route for 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperazine in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects. In particular, 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-(2-chloro-4-fluorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to reduce inflammation and pain in animal models, suggesting its potential use as a treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-3-2-9(14)8-11(10)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZVHNQDRFHNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone

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